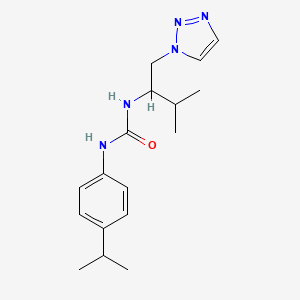

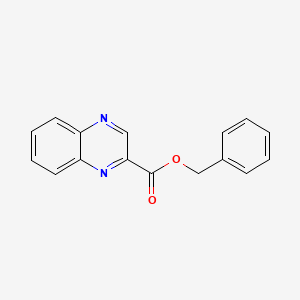

(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives within the 1,4-benzoxazine family, such as this compound, typically involves the reaction of O-Amino Phenol and Maleic Anhydride, followed by further reactions with substituted Aromatic Amines. The Mannich reaction is a common step in synthesizing such compounds, proving effective in producing a range of derivatives with potential antibacterial activities (Kadian, Maste, & Bhat, 2012).

Molecular Structure Analysis

Studies on related benzoxazine compounds have revealed detailed insights into their molecular structures. For instance, X-ray diffraction and quantum chemical calculations have been employed to understand the molecular dynamics and charge density of biologically active benzoxazine derivatives. This level of analysis highlights the complex intermolecular interactions and the pronounced charge separation that characterizes these molecules (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of benzoxazine derivatives often involves cyclization reactions and interactions with various nucleophiles. These reactions are pivotal in synthesizing diverse compounds with potential biological activities. For example, the synthesis of 1,4-benzoxazin-3-(4H)-ones through reductive cyclization showcases the versatility of these compounds in chemical transformations (Ramesh et al., 2011).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, including their solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides insights into the stability and reactivity of these compounds under different conditions.

Chemical Properties Analysis

Benzoxazine compounds exhibit a wide range of chemical properties, including antibacterial activities and the ability to form stable metal complexes. Their reactivity towards different chemical reagents makes them valuable for synthesizing novel compounds with potential therapeutic applications. The chemical properties of these compounds are influenced by their molecular structure, which determines their interaction with biological targets (Nikalje, Hirani, & Nawle, 2015).

科学的研究の応用

Antibacterial Activity : A study by Kadian, Maste, and Bhat (2012) synthesized analogs of the compound and found that they demonstrated significant antibacterial activity against strains like E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. Pneumoniae, and E. Faecalis. The compounds, especially [(3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl)amino]methyl}-3,4-dihydro-2H-1,4-benaoxazin-2-yl)acetic acid] and others, showed notable activity against these bacterial strains (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Studies : Sonia et al. (2013) worked on benzoxazine analogs and reported their antimicrobial and antioxidant properties. This research demonstrates the compound’s potential in the development of new antimicrobial and antioxidant agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Anti-inflammatory and Analgesic Activities : Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of the compound and evaluated them for anti-inflammatory and analgesic activities. The findings indicate potential applications in pain relief and inflammation management (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Pharmacological Activity of Derivatives : Studies on derivatives like [(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid] have revealed various pharmacological activities, including antimicrobial effects against bacterial and fungal strains (Kalekar, Bhat, & Koli, 2011).

Aldose Reductase Inhibitor : Tawada et al. (1990) reported that N-acetic acid derivatives of 1,4-benzoxazine and benzothiazine analogs act as aldose reductase inhibitors, suggesting their potential in treating complications of diabetes (Tawada, Sugiyama, Ikeda, Yamamoto, & Meguro, 1990).

作用機序

Target of Action

The primary targets of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound can be used as a reagent in the study of rapid n-alkylation of benzoxazinones and benzothiazinones under microwave irradiation . This suggests that the compound may interact with its targets through alkylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential role in alkylation, it may influence pathways involving benzoxazinones and benzothiazinones . The downstream effects of these pathway alterations would depend on the specific roles of these compounds in cellular processes.

生化学分析

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the conformation and activity of the target molecules .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCNLQKASIVMDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899710-24-8 |

Source

|

| Record name | 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2489921.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2489926.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2489931.png)

![3-allyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2489935.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2489937.png)

![Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate](/img/structure/B2489938.png)